molecular formula C11H8F3N B1345707 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 53871-26-4

1-[3-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B1345707
CAS No.: 53871-26-4
M. Wt: 211.18 g/mol
InChI Key: WEOYJGQSAGJWQH-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to a class of compounds where a pyrrole ring is substituted at the nitrogen atom with an aromatic phenyl group containing a trifluoromethyl (CF₃) moiety. The CF₃ group is a critical functional group in modern drug design due to its ability to enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets . This compound serves as a versatile building block or key intermediate for synthesizing more complex molecules. Research indicates that multisubstituted 1-phenylpyrrole derivatives are known building blocks of active pharmaceutical ingredients with potential cytostatic, antiviral, and antibiotic activities . The structure of this compound allows for further regioselective functionalization, enabling researchers to introduce new substituents selectively onto the pyrrole ring or the phenyl ring, creating a diverse library of derivatives for structure-activity relationship (SAR) studies . The pyrrole heterocycle itself is a privileged structure in medicinal chemistry and is found in numerous natural products and FDA-approved drugs . Its presence in a molecule can facilitate interactions with various enzymes and receptors. Compounds featuring the pyrrole scaffold are actively being investigated for their antibacterial properties in the fight against antibiotic resistance . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-4-3-5-10(8-9)15-6-1-2-7-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOYJGQSAGJWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968643
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53871-26-4
Record name Pyrrole, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053871264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Reactivity of 1 3 Trifluoromethyl Phenyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

Electrophilic aromatic substitution (EAS) is a hallmark reaction of pyrroles, which are significantly more reactive than benzene. This heightened reactivity stems from the ability of the nitrogen lone pair to participate in the π-system, delocalizing the positive charge in the reaction intermediate. However, the nature of the nitrogen substituent is paramount in determining the precise reactivity and selectivity.

The N-aryl substituent in 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole has a profound deactivating effect on the pyrrole nucleus towards electrophilic attack. The trifluoromethyl group strongly withdraws electron density from the phenyl ring via the inductive effect. This electron deficiency is transmitted to the pyrrole nitrogen, reducing its ability to donate its lone pair of electrons into the pyrrole ring's π-system. masterorganicchemistry.comyoutube.com Consequently, the pyrrole ring becomes less nucleophilic and thus less reactive towards electrophiles compared to N-phenylpyrrole or N-alkylpyrroles. masterorganicchemistry.comnumberanalytics.com

This deactivating effect can be quantified by comparing the relative rates of EAS for various substituted aromatic compounds. Groups that decrease the reaction rate relative to hydrogen are termed deactivating. masterorganicchemistry.com The -CF₃ group is known to be a strong deactivating group. masterorganicchemistry.comyoutube.com

CompoundN-SubstituentElectronic Effect of SubstituentPredicted Relative Reactivity in EAS
Pyrrole-HReferenceVery High
N-Methylpyrrole-CH₃Electron-Donating (Inductive)High
N-Phenylpyrrole-C₆H₅Weakly Electron-Withdrawing (Inductive) / Donating (Resonance)Moderate
This compound-C₆H₄-CF₃Strongly Electron-Withdrawing (Inductive)Low

Despite this deactivation, electrophilic substitution is still expected to occur preferentially at the C2 (α) position of the pyrrole ring. The carbocation intermediate formed by attack at the C2 position can be stabilized by three resonance structures, whereas attack at the C3 (β) position results in an intermediate with only two resonance contributors. This inherent energetic preference for C2 substitution is a dominant factor in pyrrole chemistry and is not typically altered by the electronic nature of the N-substituent.

The mechanism of electrophilic aromatic substitution involves a two-step process: the initial, rate-determining attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (the sigma complex), followed by a rapid deprotonation to restore aromaticity.

For this compound, the strong inductive electron withdrawal by the N-aryl substituent destabilizes the positively charged sigma complex. This increases the activation energy of the first step, leading to a significantly slower reaction rate compared to pyrroles with electron-donating or less-deactivating substituents. numberanalytics.comlibretexts.org Overcoming this deactivation often requires harsher reaction conditions, such as stronger electrophiles or higher temperatures. numberanalytics.comnumberanalytics.com

Nucleophilic Processes Involving the Pyrrole Moiety

The electron-rich nature of the pyrrole ring generally makes it a poor substrate for nucleophilic aromatic substitution (SNAr). Such reactions typically require an electron-deficient aromatic system and the presence of a good leaving group, neither of which is characteristic of the unsubstituted pyrrole ring in this molecule. The inability to effectively stabilize the negative charge of the intermediate (a Meisenheimer-like complex) makes direct nucleophilic attack on the pyrrole carbons unfavorable. quimicaorganica.org

However, nucleophilic processes can occur under specific circumstances:

Deprotonation: The C-H protons of the pyrrole ring are weakly acidic. In the presence of a very strong base (e.g., organolithium reagents), deprotonation can occur, typically at the C2 position, to form a pyrrolyl anion. This anion is a potent nucleophile and can react with various electrophiles.

Reactions involving substituents: If the pyrrole ring were to bear an appropriate leaving group (e.g., a halogen) and a strong electron-withdrawing group (e.g., a nitro group), SNAr could become feasible. quimicaorganica.org The presence of the deactivating N-aryl group would further facilitate this by withdrawing electron density, though its effect is less direct than that of a group on the pyrrole ring itself. doubtnut.com

Cyclization Reactions: The pyrrole nitrogen, despite its reduced basicity, can act as a nucleophile in intramolecular cyclization reactions if a suitable electrophilic site is present in a side chain attached to the nitrogen or the ring. beilstein-journals.org

Radical Reactions and Their Propagation Pathways

The pyrrole ring can participate in free-radical reactions. The process typically begins with an initiation step where a radical species is generated, which then abstracts a hydrogen atom from the pyrrole ring, most likely from the C2 position, to form a resonance-stabilized pyrrolyl radical.

A plausible mechanism for a radical arylation process could involve the following steps:

Initiation: Formation of an aryl radical from a suitable precursor (e.g., the oxidation of an arylhydrazine). acs.org

Propagation: The generated radical attacks the electron-rich C2 position of the this compound ring. This addition forms a new, more stable radical intermediate, which is resonance-stabilized. acs.org This intermediate can then be oxidized and subsequently lose a proton to yield the C2-arylated product, regenerating a radical to continue the chain. acs.org

Oxidation and Reduction Chemistry of the Pyrrole and Aryl Moieties

Oxidation: Pyrroles are highly susceptible to oxidation due to their electron-rich character. Oxidation can lead to a variety of products, including dearomatized species or, more commonly, dark, insoluble polymers (polypyrrole). The N-aryl group with a strong electron-withdrawing substituent makes this compound more resistant to oxidation compared to pyrrole or N-alkylpyrroles. A higher oxidation potential would be required to remove an electron from the π-system. Electrochemical studies on related N-aryl amines show that electron-withdrawing groups increase the potential required for oxidation. nih.gov Controlled oxidation, if achieved, could potentially lead to the formation of pyrrolinones or other oxygenated derivatives.

Reduction: The aromatic pyrrole ring is generally resistant to reduction. Catalytic hydrogenation under forcing conditions (high pressure and temperature) is typically required to reduce the ring to a pyrrolidine. Birch reduction has been used to produce pyrrolines from pyrrole derivatives, with the regioselectivity being dependent on the position of any electron-withdrawing groups on the ring. wikipedia.org The trifluoromethyl group on the phenyl ring is generally robust and resistant to catalytic hydrogenation and many chemical reducing agents.

ProcessReagents/ConditionsAffected MoietyPotential Products
OxidationAir, H₂O₂, Electrochemical OxidationPyrrole RingPolymeric materials, Pyrrolinones
ReductionH₂/Pd, PtO₂ (High Pressure/Temp)Pyrrole Ring1-[3-(trifluoromethyl)phenyl]pyrrolidine

Stability and Degradation Pathways under Diverse Chemical Environments

The stability of this compound is influenced by its susceptibility to oxidation and polymerization, particularly under acidic conditions.

Acidic Conditions: Pyrroles are unstable in strong acids. Protonation typically occurs at the C2 position, disrupting the aromatic sextet. The resulting cation is highly reactive and can act as an electrophile, attacking a neutral pyrrole molecule. This initiates a chain reaction leading to the formation of polymeric tars. The electron-withdrawing N-substituent reduces the basicity of the ring, affording some increased stability against acid-catalyzed polymerization compared to simple pyrroles, but degradation remains a significant pathway in strong acid.

Basic Conditions: The molecule is generally stable under basic conditions. The C-H protons are not acidic enough to be removed by common bases, and the ring is not susceptible to nucleophilic attack by bases like hydroxide.

Oxidative Degradation: As mentioned, the pyrrole ring is prone to oxidation. Prolonged exposure to air and light can lead to the slow formation of dark, colored impurities due to oxidative polymerization.

Thermal Stability: While specific data is unavailable, N-arylpyrroles are typically thermally stable compounds. Degradation would likely occur at high temperatures, potentially involving cleavage of the N-aryl bond or decomposition of the pyrrole ring. Microbial degradation pathways for related cyclic amides like N-methylpyrrolidone involve ring-opening, suggesting a potential, though unstudied, biological degradation route. nih.gov

ConditionStabilityPrimary Degradation Pathway
Strong AcidLowProtonation followed by polymerization
Strong BaseHighGenerally stable
Oxidizing Agents (Air, Light)ModerateOxidative polymerization
Thermal StressHighDecomposition at elevated temperatures

Advanced Spectroscopic Elucidation of Electronic Structure and Conformation of 1 3 Trifluoromethyl Phenyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Tautomerism

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides definitive evidence for the covalent structure and offers deep insights into its conformational preferences.

Conformational Analysis: The key conformational feature of N-arylpyrroles is the restricted rotation around the C-N bond linking the phenyl and pyrrole (B145914) rings. This rotation is sterically hindered, leading to a non-planar arrangement of the two aromatic systems. The molecule exists as a mixture of conformers, or rotamers, that may interconvert on the NMR timescale. At room temperature, the rotation around the C-N bond is typically fast, resulting in a time-averaged spectrum showing a single set of sharp signals.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for conformational studies. NOESY experiments can reveal through-space correlations between protons on the phenyl ring and the α-protons (adjacent to the nitrogen) of the pyrrole ring. The presence of such correlations would confirm their spatial proximity and help to establish the preferred orientation of the two rings relative to each other. For instance, NOEs between the ortho-protons of the phenyl ring and the α-protons of the pyrrole ring are indicative of a twisted conformation.

Tautomerism: Tautomerism, the interconversion of structural isomers through proton migration, is not a significant consideration for this compound. In N-substituted pyrroles, the nitrogen atom is already part of a covalent bond with the phenyl group, precluding the N-H tautomerism seen in the parent pyrrole molecule. Furthermore, pyrrole and its derivatives are known to be carbon bases, meaning protonation, when it occurs, is favored at the α-carbon positions rather than the nitrogen atom. Given the absence of labile protons on acidic functional groups, prototropic tautomerism is not an expected phenomenon for this compound under typical conditions.

Expected NMR Data: While a specific experimental spectrum is not publicly available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Pyrrole H-2, H-5 ~7.0-7.2 ~120-122 α-protons, deshielded by nitrogen
Pyrrole H-3, H-4 ~6.3-6.5 ~110-112 β-protons, more shielded
Phenyl H-2 ~7.7-7.8 ~120-122 Singlet or narrow triplet
Phenyl H-4 ~7.6-7.7 ~124-126 (q) Quartet due to coupling with CF₃
Phenyl H-5 ~7.5-7.6 ~130-131 Triplet
Phenyl H-6 ~7.6-7.7 ~118-120 Doublet or multiplet
Pyrrole C-2, C-5 --- ~120-122 α-carbons
Pyrrole C-3, C-4 --- ~110-112 β-carbons
Phenyl C-1 --- ~140-142 Quaternary, attached to N
Phenyl C-2 --- ~120-122
Phenyl C-3 --- ~131-133 (q) Quaternary, attached to CF₃
Phenyl C-4 --- ~124-126
Phenyl C-5 --- ~130-131
Phenyl C-6 --- ~118-120

Note: Data is predictive and based on analogous structures. Actual values may vary. 'q' denotes a quartet.

X-ray Crystallography for Solid-State Molecular Architecture

The most significant conformational feature observed in the solid state of N-aryl heterocycles is a non-planar arrangement. nih.govmdpi.com Steric hindrance between the ortho-hydrogens of the phenyl ring and the α-hydrogens of the pyrrole ring prevents the molecule from adopting a coplanar structure. Consequently, the phenyl ring is twisted out of the plane of the pyrrole ring. The magnitude of this twist is defined by the dihedral angle between the mean planes of the two rings. For N-arylpyrroles, this angle is typically significant, ranging from 35° to 60°. nih.govresearchgate.net This twisted conformation minimizes steric repulsion while allowing for some degree of electronic communication between the π-systems of the two rings.

The trifluoromethyl group at the meta-position of the phenyl ring is not expected to dramatically alter this fundamental conformational preference, although it may influence crystal packing through weak intermolecular interactions.

Table 4.2: Representative Dihedral Angles in N-Aryl Heterocycles from X-ray Crystallography

Compound Rings Dihedral Angle (°) Reference
3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole Pyrrolyl / Pyrazole 58.99 nih.gov
3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole Phenyl / Pyrazole 34.95 nih.gov
(2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one Pyrrole / Phenyl 44.94 nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a molecular fingerprint, providing detailed information about the functional groups and bonding arrangements within this compound.

The spectra of this compound are expected to be a composite of the characteristic vibrations of the N-substituted pyrrole ring and the 3-(trifluoromethyl)phenyl group. orientjchem.orgnih.gov

Key Vibrational Modes:

Phenyl Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching modes within the phenyl ring typically appear in the 1450-1600 cm⁻¹ region. orientjchem.org

Pyrrole Ring Vibrations: The C-H stretching modes of the pyrrole ring also appear above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C-N) are found in the 1300-1550 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the bond connecting the phenyl ring to the pyrrole nitrogen (Ar-N) is expected in the 1230-1330 cm⁻¹ range. orientjchem.org

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group gives rise to very strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are among the most intense bands in the IR spectrum, typically located in the 1100-1350 cm⁻¹ region. CF₃ bending (scissoring and rocking) modes appear at lower frequencies.

Table 4.3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected IR Region (cm⁻¹) Expected Raman Region (cm⁻¹) Notes
Aromatic C-H Stretch (Phenyl & Pyrrole) 3150 - 3050 3150 - 3050 Medium to weak intensity
Phenyl C=C Stretch 1600, 1580, 1490, 1450 1600, 1580 Strong to medium intensity
Pyrrole Ring Stretch 1550 - 1400 1550 - 1400 Characteristic pattern
C-F Asymmetric Stretch ~1320 Weak Very Strong in IR
C-N (Aryl-N) Stretch ~1260 ~1260 Medium intensity
C-F Symmetric Stretch ~1170, ~1130 Strong Very Strong in IR

Note: Data is predictive and based on analogous structures like 1-phenylpyrrole (B1663985) and other trifluoromethyl-substituted aromatics. orientjchem.orgnih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for π-System and Excited State Characterization

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within the molecule, providing insight into its conjugated π-system and excited-state properties.

The UV-Vis absorption spectrum of this compound is dominated by π → π* transitions. scispace.com The molecule can be viewed as a composite chromophore, where the π-systems of the pyrrole and phenyl rings interact. This interaction, though limited by the non-planar conformation, results in absorption bands that are characteristic of the conjugated system.

Studies on N-phenylpyrrole show strong absorption bands typically below 300 nm. scispace.com The primary transition is often attributed to an electronic excitation delocalized over both the phenyl and pyrrole moieties. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted 1-phenylpyrrole, due to its influence on the energy of the molecular orbitals. wikipedia.orglibretexts.org

Fluorescence spectroscopy measures the emission of light from the molecule as it relaxes from an excited electronic state to the ground state. Many aromatic compounds, including N-arylpyrroles, exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift) relative to the absorption. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment.

Table 4.4: Expected Electronic Spectroscopy Data for this compound

Parameter Expected Value/Range Transition Type Notes
λmax (Absorption) 250 - 290 nm π → π* High molar absorptivity expected. Solvent can influence the exact position.
λmax (Fluorescence) 300 - 350 nm π* → π Emission from the lowest singlet excited state.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 211.18 g/mol ), electron ionization (EI) would likely induce reproducible fragmentation.

The mass spectrum would prominently feature the molecular ion peak (M⁺•) at m/z 211. The fragmentation pathways would be influenced by the stability of the aromatic rings and the presence of the trifluoromethyl group.

Plausible Fragmentation Pathways:

Loss of CF₃: A common fragmentation for trifluoromethyl-substituted compounds is the loss of a •CF₃ radical (69 u) to form a stable cation at [M - 69]⁺, which would correspond to an ion at m/z 142. fluorine1.ru

Loss of HCN: Pyrrole rings are known to fragment via the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 u). This could occur from the molecular ion to give a fragment at m/z 184, or from the [M - CF₃]⁺ fragment to give an ion at m/z 115.

Phenyl Cation Formation: Cleavage of the C-N bond can lead to the formation of the pyrrolyl cation (m/z 66) or the 3-(trifluoromethyl)phenyl cation (m/z 145).

Ring Rearrangements: Complex rearrangements followed by fragmentation could also occur, leading to a variety of smaller fragment ions.

Table 4.5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Ion Structure Fragmentation Pathway
211 [C₁₁H₈F₃N]⁺• Molecular Ion (M⁺•)
184 [C₁₀H₇F₃]⁺• M⁺• - HCN
145 [C₇H₄F₃]⁺ 3-(trifluoromethyl)phenyl cation
142 [C₁₀H₈N]⁺ M⁺• - •CF₃
115 [C₉H₆]⁺• [M - CF₃]⁺ - HCN

Computational Chemistry and Theoretical Characterization of 1 3 Trifluoromethyl Phenyl 1h Pyrrole

Conformational Landscape Analysis and Potential Energy Surface Exploration

The molecule 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole has conformational flexibility due to the rotation around the single bond connecting the phenyl and pyrrole (B145914) rings. A key aspect of its theoretical characterization is the exploration of its conformational landscape to identify stable isomers (conformers) and the energy barriers that separate them. researchgate.netnih.gov

This is achieved by systematically changing the dihedral angle between the two rings and calculating the molecule's potential energy at each step. This process, known as a potential energy surface (PES) scan, reveals the lowest-energy (most stable) conformations and the rotational energy barriers. For related 1-phenylquinoxaline compounds, the phenyl ring is often inclined relative to the heterocyclic system, with dihedral angles ranging from 20° to 30°. nih.gov A similar non-planar, twisted conformation would be expected for this compound to minimize steric hindrance. The results of a PES scan are typically visualized in a plot of relative energy versus the dihedral angle.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Path Calculations

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By applying Transition State Theory (TST), researchers can identify the high-energy transition state structures that connect reactants to products. nih.gov The energy difference between the reactants and the transition state defines the activation energy, a key parameter that governs the reaction rate.

For reactions involving pyrrole derivatives, such as electrophilic substitution or cycloaddition, DFT calculations can map out the entire reaction pathway. nih.gov This involves optimizing the geometries of reactants, products, and transition states. For instance, in modeling the reaction of phenyl radicals with 1,3-butadiyne, DFT (M06-2X) calculations were used to map the potential energy surface and identify low-energy pathways for product formation. kaust.edu.sa A similar approach for this compound could predict its reactivity in various chemical transformations, calculating activation enthalpies (ΔH≠) and entropies (ΔS≠) to understand the kinetics of the process. nih.gov

Prediction of Intermolecular Interactions and Self-Assembly Motifs

The trifluoromethyl (-CF3) group significantly influences how molecules interact with each other in the solid state. researchgate.net These intermolecular forces dictate crystal packing and self-assembly. Computational methods can predict and quantify these non-covalent interactions, which include conventional hydrogen bonds, π-π stacking, and weaker interactions involving fluorine. mdpi.comlibretexts.org

Theoretical Prediction of Spectroscopic Properties from First Principles

Computational methods allow for the a priori prediction of various spectroscopic properties, which is invaluable for confirming experimental results and assigning spectral features.

After performing a geometry optimization and frequency calculation, the vibrational modes corresponding to infrared (IR) and Raman spectra can be simulated. nih.gov The calculated frequencies are often scaled by a small factor to better match experimental data. Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, ring breathing, or CF3 group vibrations, using Potential Energy Distribution (PED) analysis. nih.govresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netscispace.com These theoretical shifts are typically plotted against experimental values to assess the accuracy of the calculation. This combined experimental and theoretical approach provides a robust confirmation of the molecular structure. nih.gov Finally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Compound Data based on calculations for 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. researchgate.net

AssignmentDFT Calculated (Scaled)Experimental (IR)
N-H Stretch3481, 3468-
C-H Stretch (Aromatic)3108, 3081-
C=S Stretch13451344
CF₃ Stretch1188, 11071188
C-F Stretch10741074

Exploration of 1 3 Trifluoromethyl Phenyl 1h Pyrrole and Its Derivatives in Materials Science Research

Design Principles for Organic Electronic Materials Featuring Pyrrole (B145914) Scaffolds

The design of organic electronic materials is a molecular-level engineering challenge aimed at optimizing charge transport and photophysical properties. Pyrrole and its oligomers or polymers are attractive scaffolds due to their π-conjugated systems, which are essential for electrical conductivity. sigmaaldrich.comscispace.com The delocalized π-electrons along the polymer backbone or through π-stacked small molecules allow for the movement of charge carriers (electrons and holes).

Key design principles for pyrrole-based electronic materials include:

Enhancing π-Conjugation: The extent of π-electron delocalization directly influences the material's conductivity and its absorption/emission wavelengths. Design strategies often focus on creating planar molecular structures that maximize the overlap of p-orbitals. sigmaaldrich.com The substitution pattern on the pyrrole ring can significantly affect the planarity and, consequently, the electronic properties. scispace.com

Tuning Frontier Molecular Orbitals (FMOs): The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical determinants of a material's charge injection/extraction capabilities, redox stability, and optical band gap. rsc.org Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the pyrrole core is a common and effective strategy to modulate these energy levels. nih.govrsc.org

Controlling Intermolecular Interactions: In the solid state, the arrangement of molecules dictates the efficiency of charge transport between them. sigmaaldrich.com Effective design involves promoting favorable intermolecular interactions, such as π-π stacking, to create well-ordered domains that facilitate charge hopping. rsc.org The choice of substituents can influence molecular packing and self-assembly behavior.

Improving Solubility and Processability: For practical applications, especially in solution-processable devices like printed electronics, the materials must be soluble in common organic solvents. mdpi.com Introducing flexible alkyl chains or bulky side groups at the N-position or β-positions of the pyrrole ring can enhance solubility, often without significantly disrupting the electronic properties of the conjugated backbone. mdpi.comresearchgate.net

The 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole structure embodies several of these principles. The N-substitution provides a site for introducing a functional group that can tune electronic properties and influence molecular packing, while the pyrrole ring itself provides the core π-conjugated system.

Role of the Trifluoromethylphenyl Group in Modulating Electronic and Optical Properties

The trifluoromethyl (-CF3) group is a potent modulator of molecular electronic properties due to its strong electron-withdrawing nature, stemming from the high electronegativity of the fluorine atoms. rsc.orgmdpi.com When incorporated into a phenyl ring attached to a pyrrole core, as in this compound, it exerts a profound influence on the molecule's electronic and optical characteristics.

The primary roles of the trifluoromethylphenyl group are:

Lowering HOMO and LUMO Energy Levels: As a strong electron-withdrawing group, the trifluoromethylphenyl moiety significantly lowers the energy levels of both the HOMO and LUMO. nih.govrsc.org This effect is crucial for designing materials for specific electronic applications. For instance, lowering the HOMO level can improve the material's stability against oxidation (air stability), a desirable trait for hole transport materials in organic electronics. rsc.org The simultaneous lowering of the LUMO can be used to tune the electron affinity of the material.

Tuning the Energy Gap: While both FMOs are lowered, the magnitude of the shift can differ, leading to a modification of the HOMO-LUMO gap. nih.gov This energy gap largely determines the wavelength of light the molecule absorbs and emits, making the -CF3 group a valuable tool for tuning the optical properties of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net

Enhancing Intermolecular Interactions: The fluorine atoms in the -CF3 group can participate in non-covalent interactions, such as C-F···H hydrogen bonds or F···S interactions. rsc.org These directional interactions can influence the self-assembly of molecules in the solid state, potentially leading to more ordered crystalline structures that are beneficial for charge transport. nih.gov

Improving Photostability and Metabolic Stability: The carbon-fluorine bond is exceptionally strong, imparting high chemical, thermal, and photochemical stability to the molecule. mdpi.comnih.gov This robustness is a significant advantage for materials intended for use in long-lasting electronic devices.

Table 1. Illustrative Effect of Substituents on Frontier Molecular Orbital (FMO) Energies. The values are conceptual and demonstrate general trends.
Substituent on Phenyl-PyrroleSubstituent TypeHOMO Energy LevelLUMO Energy LevelEnergy Gap (Eg)
-H (Unsubstituted)NeutralHighHighLarge
-CH₃ (Electron-Donating)EDGHigherSlightly HigherSmaller
-CF₃ (Electron-Withdrawing)EWGLowerLowerSlightly Modified

Polymerization Strategies for Pyrrole-Based Conductive Polymers and Copolymers

The transformation of pyrrole monomers into conductive polymers is a cornerstone of organic electronics. For N-substituted pyrroles like this compound, polymerization must proceed via coupling at the α-positions (2- and 5-positions) of the pyrrole ring to form a conjugated polypyrrole backbone. The primary methods for achieving this are chemical and electrochemical polymerization. mdpi.comnih.gov

Chemical Oxidative Polymerization: This is a widely used method for bulk synthesis of polypyrrole derivatives. researchgate.netbohrium.com It involves mixing the monomer in a suitable solvent with a chemical oxidant, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). nih.govresearchgate.net The oxidant initiates the polymerization by oxidizing the monomer to a radical cation, which then couples with other monomers. The resulting polymer precipitates from the solution as a powder, which is typically in its conductive, doped state. researchgate.net A key challenge with N-substituted pyrroles is that the bulky substituent can sterically hinder the α-α coupling, potentially leading to lower molecular weight polymers or defects in the polymer chain. mdpi.com

Electrochemical Polymerization: This technique offers excellent control over the polymerization process and results in the direct deposition of a high-quality polymer film onto an electrode surface. nih.govnih.gov The polymerization is initiated by applying an anodic potential to a working electrode immersed in a solution containing the monomer and an electrolyte. The monomer is oxidized at the electrode surface, and the resulting polymer film grows in its doped, conductive form. This method allows for precise control over film thickness, morphology, and properties by adjusting parameters like potential, current density, and solvent. nih.gov

Table 2. Comparison of Polymerization Strategies for Pyrrole Derivatives.
FeatureChemical Oxidative PolymerizationElectrochemical Polymerization
Synthesis Scale Easily scalable for bulk quantities. researchgate.netTypically used for research-scale thin film fabrication. nih.gov
Product Form Powder, often insoluble. researchgate.netConductive film directly on an electrode. mdpi.com
Process Control Less control over polymer structure and morphology.High control over film thickness, morphology, and properties. nih.gov
Purity May contain residual oxidant and byproducts.Generally produces higher purity films.
Typical Oxidant/Initiator Chemical oxidants (e.g., FeCl₃, (NH₄)₂S₂O₈). researchgate.netApplied electrical potential. nih.gov

Supramolecular Assemblies and Crystal Engineering for Advanced Functional Materials

Beyond the properties of a single molecule, the performance of an organic material is critically dependent on its solid-state organization. Supramolecular assembly, which involves the spontaneous organization of molecules through non-covalent interactions, and crystal engineering, the design of crystalline solids with desired properties, are powerful strategies for creating advanced functional materials. nankai.edu.cnmdpi.comrsc.org

For molecules like this compound, several non-covalent interactions can guide their assembly:

π-π Stacking: The aromatic pyrrole and phenyl rings can stack on top of each other, creating pathways for charge to hop between adjacent molecules. The efficiency of this process depends on the distance and relative orientation of the stacked rings. nih.gov

Hydrogen Bonding: While the pyrrole NH is substituted, weak C-H···π and C-H···F hydrogen bonds can play a significant role in directing the three-dimensional arrangement of molecules. rsc.orgnih.gov

Crystal engineering aims to control these interactions to produce specific crystal packing motifs. rsc.org The bulky and electronically distinct trifluoromethylphenyl group is expected to be a "steering group" that strongly influences how the molecules pack in the crystal lattice. By carefully modifying the molecular structure, it may be possible to engineer crystal structures with optimized π-stacking distances and orbital overlap, thereby enhancing charge mobility for applications in organic field-effect transistors (OFETs). rsc.org

Theoretical Modeling of Charge Transport and Photophysical Phenomena in Pyrrole-Based Materials

Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the properties of new organic materials, guiding synthetic efforts and accelerating the design cycle. researchgate.netnih.gov For pyrrole-based systems, several theoretical methods are employed.

Density Functional Theory (DFT): DFT is a workhorse method for calculating the ground-state electronic structure of molecules. scispace.com It is routinely used to predict optimized molecular geometries, frontier molecular orbital (HOMO/LUMO) energies, and electron density distributions. researchgate.net These calculations provide fundamental insights into how the trifluoromethylphenyl group alters the electronic landscape of the pyrrole scaffold.

Time-Dependent DFT (TD-DFT): To understand photophysical phenomena, TD-DFT is used to model the excited states of molecules. mdpi.com This method can predict UV-visible absorption spectra, providing information on the wavelengths of light a molecule will absorb, which is crucial for applications in solar cells and photodetectors. scispace.com

Modeling Charge Transport: Charge transport in organic solids is often described as a series of "hops" between adjacent molecules. Marcus theory is a widely used framework to model these charge hopping rates. nih.gov The key parameters in this model, the reorganization energy (the energy required to distort the molecule's geometry upon gaining or losing an electron) and the electronic coupling or transfer integral (a measure of orbital overlap between adjacent molecules), can be calculated using quantum chemical methods. nih.govnih.gov These theoretical predictions help rationalize experimentally observed charge mobilities and guide the design of materials with improved transport properties. researchgate.net

Table 3. Overview of Theoretical Modeling Techniques and Their Applications.
TechniquePrimary ApplicationKey Predicted Properties
Density Functional Theory (DFT)Ground-state electronic structure. scispace.comOptimized geometry, HOMO/LUMO energies, electron density, molecular electrostatic potential. researchgate.net
Time-Dependent DFT (TD-DFT)Excited-state properties and photophysics. mdpi.comUV-Vis absorption spectra, excitation energies, oscillator strengths. scispace.com
Marcus Theory FrameworkModeling charge hopping rates. nih.govReorganization energy, transfer integral, charge mobility trends. nih.govresearchgate.net

Mechanistic Investigations of 1 3 Trifluoromethyl Phenyl 1h Pyrrole in Catalysis and Ligand Design

1-[3-(trifluoromethyl)phenyl]-1H-pyrrole as a Ligand Scaffold in Transition Metal Catalysis

The use of this compound as a direct ligand scaffold in transition metal catalysis is not well-documented. In principle, the pyrrole (B145914) ring itself is a relatively poor sigma-donor compared to other common N-heterocyclic ligands like pyridine (B92270). However, the nitrogen lone pair can coordinate to a metal center. Furthermore, the pyrrole ring can be deprotonated to form a pyrrolide anion, which is a stronger ligand.

The phenyl substituent at the nitrogen atom introduces steric bulk and electronic modifications. The C-H bonds of both the pyrrole and phenyl rings could potentially be activated for metallation, leading to the formation of cyclometalated complexes. Such complexes are common intermediates and catalysts in various C-H functionalization reactions. However, specific examples of transition metal complexes involving this compound as a primary ligand are not readily found in the literature.

Design and Synthesis of Chiral Pyrrole-Based Ligands

The synthesis of chiral ligands derived from this compound has not been specifically described. Generally, chiral pyrrole-based ligands are synthesized by introducing chiral substituents onto the pyrrole ring or by creating atropisomeric structures where rotation around a C-N or C-C bond is restricted.

For this compound, a common strategy would involve the functionalization of the pyrrole ring at the 2- and/or 5-positions with groups that can either be chiral themselves or can coordinate to a metal center to create a chiral environment. For example, lithiation of the pyrrole ring followed by reaction with a chiral electrophile could be a potential route. Another approach could involve the introduction of substituents on the phenyl ring that would create steric hindrance and allow for the separation of atropisomers. While these are general strategies, their application to this compound to create specific chiral ligands for catalysis has not been reported.

Mechanistic Pathways of Catalytic Reactions Involving Pyrrole Ligands

Given the lack of specific catalytic applications for ligands derived from this compound, a detailed discussion of their mechanistic pathways is not possible. In a broader context, catalytic reactions involving N-aryl pyrrole ligands often proceed through common organometallic elementary steps. These can include:

Ligand Substitution: The pyrrole-based ligand displaces another ligand on the metal precursor to form the active catalyst.

Oxidative Addition: The metal center inserts into a chemical bond of a substrate.

Reductive Elimination: Two ligands on the metal center couple and are eliminated from the coordination sphere, forming a new bond.

Migratory Insertion: An unsaturated substrate inserts into a metal-ligand bond.

The specific role of a this compound-derived ligand in such a cycle would be to modulate the steric and electronic properties of the metal center, thereby influencing the rate and selectivity of these steps.

Influence of the Trifluoromethyl Group on Ligand Electronic Properties and Catalytic Performance

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence on the phenyl ring of this compound has a significant impact on the electronic properties of the molecule.

Inductive Effect: The -CF3 group withdraws electron density from the phenyl ring through the sigma bond framework. This, in turn, reduces the electron density on the pyrrole nitrogen.

Electronic Consequence for Catalysis: A more electron-deficient nitrogen atom would be a weaker sigma-donor to a metal center. This can affect the stability and reactivity of the resulting metal complex. For example, in oxidative addition, a more electron-rich metal center often reacts faster. An electron-withdrawing ligand like this could make the metal center more electrophilic and potentially enhance its reactivity towards electron-rich substrates.

While these are the expected electronic effects, there is no available data from catalytic studies involving this compound to provide a quantitative analysis of its influence on catalytic performance.

Table of Expected Electronic Effects of the Trifluoromethyl Group:

PropertyInfluence of -CF3 GroupExpected Impact on Metal Center
Electron Density on NDecreasedMore electrophilic/less electron-rich
Sigma-Donating AbilityWeakerReduced electron donation to the metal
Pi-Accepting AbilityPotentially enhancedIncreased back-bonding from metal

Heterogenization Strategies for Pyrrole-Based Catalysts

Heterogenization involves immobilizing a homogeneous catalyst onto a solid support to facilitate catalyst separation and recycling. Common strategies include:

Covalent Attachment: Functionalizing the ligand with a reactive group (e.g., a silane) that can be covalently linked to a support like silica (B1680970) or a polymer.

Ion Exchange: Attaching an ionic catalyst to a support with counter-ions.

Encapsulation: Trapping the catalyst within the pores of a material like a metal-organic framework (MOF) or a zeolite.

There are no specific examples in the literature of heterogenization strategies being applied to catalysts derived from this compound. In principle, the phenyl or pyrrole ring could be functionalized with a suitable linker for covalent attachment to a solid support.

Structure Activity Relationship Sar Studies and Rational Design Principles for Derivatives of 1 3 Trifluoromethyl Phenyl 1h Pyrrole

Systematic Chemical Modification of the Pyrrole (B145914) Ring for Modulated Reactivity and Interactions

The pyrrole ring of 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole offers several positions for chemical modification to modulate its reactivity and interactions with biological targets. The reactivity of the pyrrole ring is higher than that of benzene, making it amenable to electrophilic substitution, primarily at the C2 and C5 positions.

Systematic modifications can include:

Substitution at C2 and C5 positions: Introduction of various functional groups at these positions can significantly alter the molecule's biological activity. For example, attaching bulky substituents can introduce steric hindrance, which may enhance selectivity for a particular biological target.

Substitution at C3 and C4 positions: While less reactive to electrophilic substitution, these positions can be functionalized through various synthetic strategies. Modifications at these positions can influence the electronic distribution within the pyrrole ring and affect its binding orientation.

Ring fusion: Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidine, can lead to novel compounds with expanded chemical space and potentially enhanced biological activities. nih.gov For instance, pyrrolo[3,2-d]pyrimidine derivatives have been designed as potent enzyme inhibitors. nih.gov

Modification of the pyrrole nitrogen: While the nitrogen atom in this compound is already substituted, in related pyrrole-containing scaffolds, modifications at this position are a key strategy.

Research on related pyrrole derivatives has shown that even minor modifications to the pyrrole ring can have profound effects. For instance, in a series of pyrrolone antimalarials, the methyl groups on the pyrrole ring were identified as potential sites of metabolic vulnerability. nih.gov Their removal or replacement with ethyl groups, however, led to decreased metabolic stability, highlighting the complex nature of SAR in this class of compounds. nih.gov

A general strategy for the sequential modification of pyrrole rings involves an umpolung approach, where dearomative double chlorination creates a highly reactive intermediate that can then react with various nucleophiles to introduce functionality in a regioselective manner. nih.gov This allows for the step-by-step introduction of up to three different nucleophiles onto the pyrrole core. nih.gov

The following table summarizes some systematic modifications of the pyrrole ring and their potential impact:

Modification SiteType of ModificationPotential Impact on Activity/Interactions
C2, C5 Introduction of electron-donating groupsIncreased reactivity towards electrophiles, potential for enhanced hydrogen bonding.
C2, C5 Introduction of electron-withdrawing groupsDecreased reactivity, potential for altered binding modes.
C3, C4 Introduction of alkyl or aryl groupsIncreased lipophilicity, potential for steric-driven selectivity.
Pyrrole Ring Fusion with other rings (e.g., pyrimidine)Creation of a more rigid scaffold, potential for novel interactions with target. nih.gov

Variational Substitutions on the Trifluoromethylphenyl Moiety and their Consequences

The 3-(trifluoromethyl)phenyl moiety plays a critical role in defining the physicochemical properties of the parent compound. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which influences the electronic nature of the phenyl ring. It also significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. nih.gov Furthermore, the C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. nih.gov

Variational substitutions on this moiety can be explored to fine-tune the compound's properties:

Positional Isomerism of the -CF3 group: Moving the trifluoromethyl group to the ortho or para position can alter the molecule's conformational flexibility and its interaction with target proteins. Studies on related compounds have shown that while an ortho -CF3 group can hinder the coplanarity of the phenyl and pyrrole rings, this may not always have a significant impact on biological activity. nih.gov

Introduction of Additional Substituents: Adding other functional groups to the phenyl ring can modulate its electronic and steric properties. For example, introducing hydrogen bond donors or acceptors can create new interaction points with a biological target. The introduction of groups like halogens (e.g., chloro, bromo) or alkoxy moieties can further modify the lipophilicity and electronic distribution.

The table below illustrates the consequences of various substitutions on the trifluoromethylphenyl moiety:

Substitution TypeExampleConsequence
Positional Isomerism 1-[2-(trifluoromethyl)phenyl]-1H-pyrroleAltered steric profile and conformational freedom. nih.gov
1-[4-(trifluoromethyl)phenyl]-1H-pyrroleChanges in dipole moment and electronic distribution. nih.gov
Additional Substituents 1-[3-(trifluoromethyl)-4-chlorophenyl]-1H-pyrroleIncreased lipophilicity and altered electronic properties.
1-[3-(trifluoromethyl)-4-methoxyphenyl]-1H-pyrroleIntroduction of a potential hydrogen bond acceptor.
Multiple -CF3 groups 1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrroleSignificantly increased lipophilicity and metabolic stability. mdpi.com

Rational Design of Analogues for Specific Molecular Recognition and Binding Interactions

The rational design of analogues of this compound for specific molecular recognition is guided by an understanding of the target's three-dimensional structure and the principles of SAR. The goal is to create molecules that bind to the target with high affinity and selectivity.

Key principles in the rational design of these analogues include:

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity. For the this compound scaffold, the pharmacophore would include the pyrrole ring as a central scaffold, the trifluoromethylphenyl group for lipophilic and electronic interactions, and specific points for substitution to enhance binding.

Structure-Based Drug Design: Utilizing the known 3D structure of the target protein (e.g., from X-ray crystallography or NMR spectroscopy) to design molecules that fit precisely into the binding site. This approach allows for the optimization of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) to improve the compound's potency, selectivity, or pharmacokinetic properties. For example, the phenyl ring could be replaced by a bioisosteric heterocycle like pyridine (B92270) or thiophene.

An example of rational design can be seen in the development of inhibitors for specific enzymes. If the target enzyme has a hydrophobic pocket, analogues with increased lipophilicity on the trifluoromethylphenyl moiety might be designed. Conversely, if the binding site contains key hydrogen-bonding residues, analogues with strategically placed hydrogen bond donors or acceptors on the pyrrole ring would be synthesized. nih.gov

Computational Structure-Activity Relationship (CSAR) and Quantitative Structure-Activity Relationships (QSAR)

Computational methods are invaluable tools in modern drug discovery for understanding and predicting the biological activity of compounds. nih.govnih.gov For derivatives of this compound, CSAR and QSAR models can be developed to correlate their structural features with their biological activities. mdpi.com

CSAR studies involve the use of computational techniques like molecular docking and molecular dynamics simulations to model the interaction of the compounds with their biological target at an atomic level. These methods can help to:

Predict the binding mode and affinity of different analogues.

Identify key amino acid residues involved in the binding interaction.

Explain the observed SAR data from a structural perspective.

QSAR is a statistical approach that aims to build a mathematical model relating the chemical structures of a series of compounds to their biological activity. researchgate.net The process involves:

Data Set Selection: A series of this compound derivatives with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

A validated QSAR model can then be used to predict the biological activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Computational MethodApplication to this compound DerivativesOutcome
Molecular Docking Predicting the binding pose of derivatives in a target's active site.Identification of key binding interactions and ranking of compounds based on predicted affinity.
Molecular Dynamics Simulating the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and conformational changes upon binding.
3D-QSAR (e.g., CoMFA, CoMSIA) Correlating the 3D steric and electrostatic fields of the molecules with their activity.Generation of 3D contour maps indicating favorable and unfavorable regions for substitution. researchgate.net

Design of Molecular Probes for Mechanistic Biological Studies

Derivatives of this compound can be rationally designed as molecular probes to investigate biological processes and mechanisms of action. nih.gov These probes are typically designed by incorporating a reporter group, such as a fluorophore, into the core structure without significantly compromising its biological activity.

Design considerations for molecular probes based on this scaffold include:

Attachment of a Fluorophore: A fluorescent dye can be attached to the pyrrole ring or the phenyl moiety at a position that does not interfere with its binding to the target. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths. rsc.org

Inclusion of a Reactive Group: For activity-based probes, a reactive group can be incorporated to enable covalent labeling of the target protein. This allows for the identification and visualization of the target in complex biological systems.

Photoaffinity Labeling: Introduction of a photoactivatable group allows for light-induced covalent bond formation with the target, providing a powerful tool for identifying binding partners.

By using fluorescence microscopy, these molecular probes can be used to visualize the subcellular localization of the target protein, monitor drug-target engagement in living cells, and study the dynamics of biological pathways. mdpi.com The development of such probes is crucial for elucidating the mechanism of action of bioactive compounds derived from the this compound scaffold. researchgate.net

Future Research Directions and Unexplored Avenues for 1 3 Trifluoromethyl Phenyl 1h Pyrrole

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole and its derivatives is a prime candidate for integration with modern flow chemistry and automated synthesis platforms. Continuous flow processes offer substantial advantages over traditional batch methods, including enhanced reaction control, improved safety for handling potentially hazardous reagents, and superior scalability. soci.orgnih.gov

Future research should focus on developing a robust flow synthesis protocol for the Paal-Knorr or Hantzsch pyrrole (B145914) synthesis to produce the title compound. uc.pt Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing byproduct formation.

Furthermore, integrating these flow reactors with automated systems can enable high-throughput library generation. syrris.com By systematically varying the starting materials—for example, using different substituted anilines or 1,4-dicarbonyl compounds—an automated platform could rapidly synthesize a diverse library of this compound analogs. This approach would be highly valuable for medicinal chemistry programs, allowing for the rapid generation of compounds for structure-activity relationship (SAR) studies. syrris.com

Table 1: Potential Advantages of Flow Synthesis for this compound

FeatureTraditional Batch SynthesisAutomated Flow SynthesisPotential Impact
Scalability Re-optimization often requiredDirect scalability with no re-optimization syrris.comFaster transition from lab-scale to pilot production
Safety Handling of bulk, potentially exothermic reactionsSmall reaction volumes, better heat dissipation uc.ptReduced risk when handling energetic intermediates
Reproducibility Subject to variations in mixing and heat transferPrecise control over reaction parameters soci.orgHigh consistency between batches
Library Generation Slow, sequential synthesisRapid, parallel, or sequential synthesis syrris.comAccelerated discovery of lead compounds

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize and fully understand the synthesis and subsequent reactions of this compound, the application of advanced spectroscopic techniques for real-time, in-situ monitoring is essential. Process Analytical Technology (PAT) tools such as in-situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can provide invaluable kinetic and mechanistic data without the need for offline sampling.

Future studies could implement these techniques to monitor the formation of the pyrrole ring during a Paal-Knorr cyclocondensation. This would allow researchers to precisely determine reaction endpoints, identify the formation of any transient intermediates or byproducts, and build accurate kinetic models. This data is crucial for optimizing reaction conditions in both batch and flow setups, ensuring maximum efficiency and yield. For subsequent functionalization reactions, such as electrophilic substitution on the pyrrole ring, in-situ monitoring could reveal subtle regioselectivity effects influenced by the trifluoromethylphenyl substituent.

Predictive Modeling and Machine Learning for Novel Applications and Reactivity

Predictive modeling and machine learning (ML) are poised to accelerate the discovery of new applications for this compound. By leveraging its chemical structure, ML models can predict a wide range of properties, from physicochemical characteristics to potential biological activities and reaction outcomes. nih.govmdpi.com

A significant research avenue is the use of Quantitative Structure-Activity Relationship (QSAR) models to predict the potential of the compound and its derivatives as therapeutic agents. nih.gov By inputting molecular descriptors derived from its structure, algorithms can screen for potential activity against various biological targets, such as kinases or G-protein coupled receptors. Similarly, ML models trained on large datasets of absorption, distribution, metabolism, and excretion (ADME) properties can predict the pharmacokinetic profile of the molecule, guiding its early-stage development. researchgate.net

In the realm of reactivity, hybrid models that combine machine learning with traditional transition state modeling can predict reaction barriers with high accuracy. chemrxiv.org Applying such models to this compound could predict its reactivity and regioselectivity in various transformations, such as C-H functionalization or cycloadditions, saving significant experimental time and resources. chemrxiv.org

Table 2: Potential Machine Learning Applications

Application AreaML Model TypePredicted PropertyResearch Goal
Drug Discovery QSAR, Classification ModelsBioactivity, Target Affinity nih.govIdentify potential therapeutic targets
Pharmacokinetics Regression ModelsADME Properties (e.g., solubility, permeability) mdpi.comPredict drug-likeness and in-vivo behavior
Reaction Chemistry Gaussian Process RegressionActivation Energies, Regioselectivity chemrxiv.orgGuide synthetic planning and discover novel reactions
Materials Science Property Prediction ModelsElectronic Properties (e.g., band gap)Screen for potential as an organic semiconductor

Exploration of Emerging Reactivity Patterns and Unconventional Transformations

The electronic properties of this compound suggest a rich and underexplored reactivity profile. The trifluoromethyl group exerts a strong electron-withdrawing effect, which deactivates the phenyl ring toward electrophilic substitution while influencing the electronic nature of the attached pyrrole ring.

Future research should systematically explore the regioselectivity of electrophilic aromatic substitution on the pyrrole ring. While pyrroles typically undergo substitution at the C2 position, the electronic influence of the N-substituent could alter this preference, potentially favoring the C3 position under certain conditions, similar to rearrangements observed in other N-aryl pyrroles. researchgate.net

Furthermore, modern synthetic methods like C-H activation and photoredox catalysis open up unconventional transformation possibilities. nih.gov Research into transition-metal-catalyzed C-H functionalization at various positions on both the pyrrole and phenyl rings could lead to novel, complex architectures that are difficult to access through traditional methods. The trifluoromethyl group can also play a key role in directing these reactions or participating in unique transformations. Investigating the compound's potential in photoredox-mediated reactions could unlock new pathways for forming carbon-carbon or carbon-heteroatom bonds.

Interdisciplinary Research Opportunities and Synergistic Applications

The unique combination of a pyrrole heterocycle and a trifluoromethylphenyl group makes this compound an attractive candidate for interdisciplinary research.

Medicinal Chemistry and Agrochemicals: The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability, binding affinity, and cell permeability. mdpi.com Given that pyrrole derivatives exhibit a wide range of biological activities, future research should focus on synthesizing and screening derivatives of this compound for potential applications as pharmaceuticals (e.g., anti-inflammatory, antimicrobial, or anticancer agents) and agrochemicals. nih.govresearchgate.net

Materials Science: Polypyrrole is a well-known conducting polymer. researchgate.net The introduction of the 1-[3-(trifluoromethyl)phenyl] substituent could be used to fine-tune the electronic and physical properties of polypyrrole-based materials. Future work could explore the electropolymerization of this compound to create novel polymers with tailored conductivity, solubility, and thermal stability for applications in organic electronics, sensors, or energy storage devices.

Supramolecular Chemistry: The planar pyrrole ring and the aromatic phenyl ring can participate in π-π stacking interactions, while the fluorine atoms of the trifluoromethyl group can engage in hydrogen bonding and other non-covalent interactions. Research into the crystal engineering and self-assembly of derivatives, such as dicarboxylic acids, could lead to the formation of well-defined one-, two-, or three-dimensional networks with interesting material properties. rsc.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile building block for a new generation of functional molecules, materials, and medicines.

Q & A

Q. What are the most reliable synthetic routes for 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves palladium-catalyzed cross-coupling or cyclization reactions. For example, a derivative (2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole) was synthesized via a Friedel-Crafts alkylation followed by trifluoromethylation, achieving a 75% yield under mild conditions (CDCl₃, room temperature) . Key optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ enhances regioselectivity in cross-coupling steps .
  • Temperature control : Lower temperatures (0°C to rt) minimize side reactions during methylation .
  • Solvent choice : Polar aprotic solvents like THF improve solubility of intermediates .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer:

  • ¹H/¹³C-NMR : Aromatic proton signals (δ ~6.0–7.7 ppm) and trifluoromethyl carbons (δ ~124–125 ppm) confirm substitution patterns .
  • FT-IR : Peaks at ~1337 cm⁻¹ (C-F stretching) and ~1493 cm⁻¹ (pyrrole ring vibrations) validate functional groups .
  • Elemental Analysis : Discrepancies between calculated and observed nitrogen content (e.g., 10.36% vs. 5.98% in one study) may indicate incomplete purification .

Q. What is the role of the trifluoromethyl group in modulating the compound’s reactivity and stability?

Methodological Answer: The CF₃ group enhances:

  • Electrophilicity : Electron-withdrawing effects activate the pyrrole ring for nucleophilic substitution .
  • Metabolic stability : Fluorination reduces oxidative degradation, as seen in analogues with prolonged half-lives in vitro .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogues, improving membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for pharmacological applications?

Methodological Answer:

  • Substituent positioning : 2,5-Dimethyl derivatives show enhanced cytotoxicity (IC₅₀ ~5 µM) compared to unsubstituted analogues, likely due to steric protection of the pyrrole core .
  • Fluorine placement : 3-Trifluoromethyl substitution (vs. 4-position) improves binding affinity to enzyme active sites (e.g., kinases) by 10-fold, as observed in crystallographic studies .
  • Hybrid scaffolds : Coupling with pyridines (e.g., pyrrolo[2,3-b]pyridines) increases antitumor activity via dual kinase inhibition .

Q. How should researchers resolve contradictions in spectral data or elemental analysis results?

Methodological Answer:

  • Cross-validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to confirm structures .
  • Batch analysis : Replicate syntheses to rule out human error. For example, inconsistent nitrogen content in elemental analysis may stem from residual solvents, requiring repeated drying .
  • Computational modeling : Compare experimental ¹³C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-311G(d,p)) to identify misassignments .

Q. What computational methods predict the electronic effects of fluorination on this compound?

Methodological Answer:

  • DFT calculations : At the B3LYP/6-311G(d,p) level, trifluoromethylation lowers the HOMO-LUMO gap by ~0.5 eV, increasing electrophilicity .
  • Molecular docking : Simulations reveal CF₃ enhances van der Waals interactions with hydrophobic enzyme pockets (e.g., COX-2), correlating with anti-inflammatory activity .

Q. How does fluorination impact the compound’s photophysical properties for material science applications?

Methodological Answer:

  • Absorption/emission : CF₃ redshifts absorption maxima by ~20 nm (e.g., λₐᵦₛ 320→340 nm) due to extended conjugation .
  • Thermal stability : TGA shows fluorinated derivatives degrade at ~250°C vs. ~200°C for non-fluorinated analogues, making them suitable for OLEDs .

Q. What strategies address low regioselectivity in trifluoromethylation reactions?

Methodological Answer:

  • Directing groups : Use ortho-directing substituents (e.g., methoxy) to bias CF₃ attachment to the 3-position .
  • Metal-mediated pathways : Cu(I) catalysts promote C-H activation at specific sites, achieving >90% regioselectivity in pyrrole trifluoromethylation .

Q. How can researchers validate the purity of this compound for biological assays?

Methodological Answer:

  • HPLC-MS : Use C18 columns (ACN/H₂O gradient) to detect impurities <0.1% .
  • DSC/TGA : Monitor melting points (e.g., 48–49°C for pure samples) to identify polymorphic contaminants .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Batch vs. flow chemistry : Flow systems reduce exothermic side reactions during trifluoromethylation .
  • Chiral auxiliaries : Use (-)-menthol derivatives to preserve enantiopurity during multi-step syntheses .

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Reactant of Route 1
1-[3-(trifluoromethyl)phenyl]-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-[3-(trifluoromethyl)phenyl]-1H-pyrrole

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